molecular formula C21H20N2O3S2 B12466526 N-[4-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)phenyl]-N-methylthiophene-2-sulfonamide

N-[4-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)phenyl]-N-methylthiophene-2-sulfonamide

Cat. No.: B12466526
M. Wt: 412.5 g/mol
InChI Key: BRTLWYBYMIENSM-UHFFFAOYSA-N
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Description

N-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]-N-methylthiophene-2-sulfonamide is a complex organic compound with a unique structure that combines a quinoline moiety with a thiophene sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]-N-methylthiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the quinoline and thiophene intermediates. The quinoline moiety can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin with an aromatic aldehyde in the presence of a base. The thiophene sulfonamide group can be introduced through a sulfonation reaction, followed by coupling with the quinoline intermediate under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]-N-methylthiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxide, secondary alcohol derivatives, and substituted sulfonamides .

Scientific Research Applications

N-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]-N-methylthiophene-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]-N-methylthiophene-2-sulfonamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The sulfonamide group can inhibit enzymes by mimicking the natural substrate, leading to competitive inhibition .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(3,4-dihydro-2H-quinoline-1-sulfonyl)-phenyl)-acetamide
  • 4-hydroxy-2-quinolones
  • 2,4-disubstituted thiazoles
  • Imidazole derivatives

Uniqueness

N-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]-N-methylthiophene-2-sulfonamide is unique due to its combined quinoline and thiophene sulfonamide structure, which imparts distinct chemical and biological properties. This combination allows for versatile applications and interactions with various molecular targets .

Properties

Molecular Formula

C21H20N2O3S2

Molecular Weight

412.5 g/mol

IUPAC Name

N-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]-N-methylthiophene-2-sulfonamide

InChI

InChI=1S/C21H20N2O3S2/c1-22(28(25,26)20-9-5-15-27-20)18-12-10-17(11-13-18)21(24)23-14-4-7-16-6-2-3-8-19(16)23/h2-3,5-6,8-13,15H,4,7,14H2,1H3

InChI Key

BRTLWYBYMIENSM-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)N2CCCC3=CC=CC=C32)S(=O)(=O)C4=CC=CS4

Origin of Product

United States

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